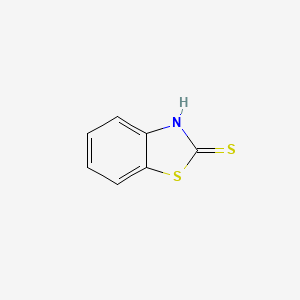

2-Mercaptobenzothiazole

C7H5NS2

C6H4SNCSH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H5NS2

C6H4SNCSH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9)

In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5)

Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions

Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline.

For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.

0.12 mg/mL at 24 °C

Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Novel Derivatives

Scientific Field: Chemical Technology and Engineering

Application Summary: MBT is used in the synthesis, isolation, and purification of 2-mercaptobenzothiazole-based acrylic and methacrylic monomers.

Methods of Application: The structures of the newly synthesized compounds were confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR).

Biological Activities

Scientific Field: Pharmaceutical Chemistry

Application Summary: MBT derivatives are reported for their antimicrobial and antifungal activities.

Methods of Application: These compounds are highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases.

Industrial Applications

Scientific Field: Industrial Chemistry

Application Summary: MBT has found widespread industrial applications for the vulcanisation of rubber.

Methods of Application: It is used as a key component of the modified Julia olefination reaction.

Results: This application has been widely adopted in the rubber industry.

Corrosion Inhibitor

Scientific Field: Material Science

Application Summary: 2-mercaptobenzothiazole serves as a widely utilized organic corrosion inhibitor.

Methods of Application: It is used for copper and zinc, and as a component of self-healing and anticorrosion smart coatings.

Results: This application has been widely adopted in various industries.

Additive in Dye Solar Devices

Scientific Field: Renewable Energy

Application Summary: MBT can serve as an additive in dye solar devices.

Cancer Research

Scientific Field: Oncology

Application Summary: An increase in the incidence of bladder cancer was observed in two studies of chemical plant workers exposed to high amounts of MBT.

Results: An increase in the incidence of tumours was observed in rats and mice exposed orally to MBT.

Drug Design

Organic and Organoelement Synthesis

Scientific Field: Organic Chemistry

Methods of Application: Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis.

Polymerization Processes

Scientific Field: Polymer Chemistry

Anticorrosion Smart Coatings

2-Mercaptobenzothiazole is an organosulfur compound with the molecular formula CHNS and a molecular weight of 167.25 g/mol. It appears as pale yellow, crystalline solids with a characteristic unpleasant odor. This compound is primarily known for its role as a vulcanization accelerator in the rubber industry, enhancing the durability and heat resistance of rubber products by promoting cross-linking of polymer chains during the vulcanization process. 2-Mercaptobenzothiazole is insoluble in water but soluble in organic solvents like ethanol, ethyl ether, acetone, and benzene .

The primary industrial synthesis method for 2-Mercaptobenzothiazole involves:

- High-Temperature Reaction: Aniline, carbon disulfide, and sulfur are reacted at temperatures ranging from 200°C to 300°C.

- Alternative Methods: Other methods include the reaction of nitrosobenzene with hydrogen sulfide and carbon disulfide or the use of benzothiazole and sulfur .

2-Mercaptobenzothiazole is widely utilized in various industries:

- Rubber Industry: As a vulcanization accelerator, it enhances the mechanical properties of rubber.

- Agriculture: It serves as an intermediate in the production of pesticides.

- Corrosion Inhibition: It is used in formulations to inhibit corrosion in copper and its alloys.

- Water Treatment: Employed in certain water treatment chemicals .

Studies have shown that 2-Mercaptobenzothiazole can form complexes with metal ions such as copper and cobalt, leading to the development of metal complexes with potential applications in coordination chemistry. These interactions are significant for both its biological activity and its utility in various industrial processes

Several compounds share structural or functional similarities with 2-Mercaptobenzothiazole. Here are some notable examples: Uniqueness of 2-Mercaptobenzothiazole: Its distinct thiol group allows for unique reactivity patterns that facilitate rubber vulcanization more efficiently than other accelerators. It also has specific biocidal properties that differentiate it from similar compounds .Compound Name Structural Formula Unique Features Mercaptobenzothiazole Disulfide CH(S) Acts as a secondary accelerator in rubber Dicyclohexyl-2-benzothiazolesulfenamide CHNS Used as a vulcanization accelerator Sodium Mercaptobenzothiazole CHNNaS Water-soluble form used in various applications

2-Mercaptobenzothiazole (MBT) was first synthesized in 1885 by German chemist August Wilhelm von Hofmann through the reaction of carbon disulfide with 2-aminothiophenol. Its industrial significance emerged in the 1920s when researchers discovered its role as a vulcanization accelerator for natural and synthetic rubber. By the mid-20th century, MBT became a cornerstone of rubber manufacturing, with global production exceeding 50,000 metric tons annually. The compound’s discovery catalyzed advancements in polymer science, enabling the mass production of durable rubber products such as tires, seals, and industrial belts.

Structural Characteristics and Molecular Properties

MBT (C₇H₅NS₂) adopts a planar bicyclic structure featuring a benzothiazole core with a thione group at the 2-position. Key structural and physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 167.25 g/mol | |

| Melting point | 177–181°C | |

| Density | 1.42 g/cm³ | |

| Solubility in water | 0.12 g/L (25°C) | |

| pKa | 6.93 |

The thione tautomer dominates in solid and solution states, with the thiol form being thermodynamically unfavorable. Nuclear magnetic resonance (NMR) studies confirm the absence of free thiol protons, validating the thione configuration. X-ray crystallography reveals intermolecular hydrogen bonding between the N–H and S=C groups, contributing to its crystalline stability.

Role in Industrial Chemistry

MBT serves dual roles in industrial processes:

Vulcanization Acceleration

As a primary accelerator, MBT reduces sulfur vulcanization temperatures by 30–50°C while enhancing cross-linking efficiency. It reacts with zinc oxide to form zinc mercaptobenzothiazole (ZMBT), which catalyzes sulfur radical formation. This mechanism shortens curing times and improves rubber’s mechanical properties, as demonstrated by tensile strength increases of 40–60% in styrene-butadiene rubber (SBR).

Specialty Chemical Synthesis

MBT derivatives enable diverse applications:

- Pesticides: 2-(Thiocyanomethylthio)benzothiazole, synthesized from MBT, acts as a broad-spectrum fungicide for crops.

- Corrosion inhibitors: Sodium and zinc MBT salts protect metals in cooling systems and cutting fluids.

- Pharmaceutical intermediates: MBT-based compounds show antimicrobial and antitumor activity in preclinical studies.

Recent advances include its use in lithium-sulfur battery cathodes, where MBT-derived polysulfides improve cycle stability by 200% compared to conventional materials.

Purity

Physical Description

NKRA; Dry Powder

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Liquid; NKRA

Yellowish to tan crystalline powder; [HSDB]

Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline]

Solid

CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Yellowish powder

Pale yellow monoclinic needles from alcohol or methanol

Cream to light yellow solid

LIGHT YELLOW POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.

Flash Point

392 °F

243 °C

Heavy Atom Count

Taste

Density

1.42 g/cu cm at 20 °C

1.7 AT 25 °C/4 °C

1.42 g/cm³

LogP

log Kow = 2.41

2.42

2.41

Odor

Distinctive odor (depends on degree of purification)

Odor Threshold

Odor threshold from CHEMINFO

Decomposition

when heated to decomp ... emits toxic fumes of /sulfur oxides, nitrogen oxides and zinc/.

Appearance

Melting Point

180.2-181.7 °C

MP: 170-173 °C /Technical mercaptobenzothiazole/

177 - 179 °C

180-182 °C

Storage

UNII

Related CAS

2492-26-4 (hydrochloride salt)

26622-66-2 (mercury (+2) salt)

29904-98-1 (cobalt(+2) salt)

32510-27-3 (unspecified copper salt)

4162-43-0 (copper(+2) salt)

7778-70-3 (potassium salt)

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Therapeutic Uses

(Vet): at 1-2% concn in ointments & lotions applied in wide variety of canine dermatoses & on teats of cows.

MeSH Pharmacological Classification

Vapor Pressure

2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

/In/ 4 males; 4 females Rats /exposure/ dermal (topical), 96 hr/at dose/ 0.0361, 0.0336 mg/kg /resulted in/ More of the radioactive test material could be removed by washing the skin of guinea pigs than by washing the skin of rats. At 96 hours, 16.1 and 17.5% of the dose was absorbed by male and female rats, respectively. Male and female rats dosed topically with the test material excreted 11.9 and 13.4%, respectively, in the urine and 0.980 and 0.641% of the dose in the feces.

/In/ 4 female guinea pigs/exposure/ dermal (topical), 96 hr/at dose/ 0.0361, 0.0336 mg/kg /resulted in/ More of the radioactive test material could be removed by washing the skin of guinea pigs than by washing the skin of rats. At 96 hours 38.4% of the dose was absorbed. Female guinea pigs dosed topically with the test material excreted 33.3% in the urine and 0.389% of the dose in the feces.

/In/ 4 male, 4 female rats/exposure/ oral (gavage), 96 hr /at dose/ 0.592, 55.5 mg/kg /resulted in/ High-dose test animals exposed to 14C-MBT and 14C MBTS (2-mercaptobenzothiazole and 2- mercaptobenzothiazole disulfide, respectively) excreted (within 96 hours) 72.1 to 106% of the administered dose in urine, and 4.03 to 10.3% was excreted in the feces. A small portion (0.423 to 2.04%) of the dose remained associated with the erythrocytes. Low-dosed animals retained a higher percent of the dose in whole blood and plasma than did the high-dose animals.

For more Absorption, Distribution and Excretion (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Cysteine conjugate beta-lyases, enzymes that are present in mammalian liver, kidneys, and intestinal microflora, were exploited recently for site selective delivery of 6-mercaptopurine to the kidneys. In this study, in vivo cysteine conjugate beta-lyase activity was assessed using S-(2-benzothiazolyl)-L-cysteine. 2-Mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid were major metabolites of S-(2-benzothiazolyl)-L-cysteine in rat liver, kidney, plasma, and urine. Total metabolite concn in liver, kidney, or plasma at 30 min were similar and were higher than that detected at 3 hr; metabolites were mostly in the glucuronide form. The portions of metabolites excreted in urine at 8 and 24 hr were nearly 93 and 99% of that excreted at 40 hr, respectively. Pretreatment of rats with aminooxyacetic acid did not alter kidney, liver, plasma, or urinary metabolite concn. The portion of the S-(2 benzothiazolyl)-L-cysteine dose excreted as metabolites at 24 hr was independent of the S-(2-benzothiazolyl)-L- cysteine dose (100-400 umol/kg), age (5-12 wk), or sex of the rats. The rates of in vitro S-(2-benzothiazolyl)-L- cysteine metabolism by guinea pig hepatic and renal cysteine conjugate beta-lyases were slower than those of rats, but the portion of the S-(2-benzothiazolyl)-L- cysteine dose recovered as metabolites in guinea pig urine at 24 hr was nearly 60%, which was nearly 2 fold higher than that recovered in urine of rats, mice, or hamsters. The amounts of total metabolites excreted into urine by mice or hamsters were similar, but the portion of metabolites that was in the glucuronide form in hamster urine was higher than that in mouse urine.

The metabolic fate of the sulfur atom in the sulfhydryl group of 2-thiobenzothiazole metabolites was examined in a series of experiments in rats using (14)C and (35)S labeled L-cysteine and 2-thiobenzothiazole metabolites. Male Wistar rats were orally administered (35)S labeled 2-mercaptobenzothiazole. Glutathione conjugates of 2-mercaptobenzothiazole from biliary metabolites were determined in rat liver in vitro. The (35)S retention ratios in 2-mercaptobenzothiazole was over 90%.

Renal cysteine conjugate beta-lyase catalyzes the bioactivation of nephrotoxic cysteine S-conjugates. Cysteine conjugate beta-lyase activity is present in both renal cytosolic and mitochondrial fractions, and, although the cytosolic cysteine conjugate beta-lyase is identical to glutamine transaminase K, the mitochondrial cysteine conjugate beta-lyase has not been characterized. Because cysteine conjugate beta-lyase is a pyridoxal phosphate dependent enzyme, pyridoxamine phosphate formation may occur during the metabolism of cysteine S-conjugates. In this study, the effects of alpha-ketoacids, which may convert the pyridoxamine phosphate form of the enzyme to the pyridoxal phosphate form, on the metabolism and cytotoxicity of cysteine S-conjugates were examined; the pyridoxamine phosphate enzyme is catalytically inactive in beta-elimination reactions, but is catalytically active in transamination reactions. Both alpha-keto-gamma-methiolbutyrate and alpha-ketobutyrate enhanced the metabolism of S-(2-benzothiazolyl)-L-cysteine to 2-mercaptobenzothiazole by rat renal cytosol or mitochondria. alpha-Keto-gamma-methiolbutyrate and phenylpyruvate potentiated both the cytotoxicity of S-(1,2-dichlorovinyl)-L-cysteine in isolated rat renal proximal tubular cells and the inhibition of mitochondrial respiration produced by S-(1,2-dichlorovinyl)-L-cysteine. These results are consistent with the formation of pyridoxamine phosphate during the renal cytosolic or mitochondrial metabolism of cysteine S-conjugates Mitochondrial cysteine conjugate beta-lyase was previously localized in the outer membrane. To examine whether cysteine conjugate beta-lyase activity is present in mitoplasts, but in the pyridoxamine phosphate form, the effects of alpha-keto-gamma-methiolbutyrate on the metabolism of S-(2-benzothiazolyl)-l-cysteine to 2-mercaptobenzothiazole and on the S-(1,2-dichlorovinyl)-L-cysteine induced inhibition of state 3 respiration in mitoplasts were studied. The majority of the mitochondrial cysteine conjugate beta-lyase activity was present in the outer membrane, and the specific activity of the outer membrane cysteine conjugate beta-lyase was greater than that of the mitoplast cysteine conjugate beta-lyase. alpha-Keto-gamma-methiolbutyrate produced equivalent stimulation of cysteine conjugate beta-lyase activity in intact mitochondria, in mitochondrial outer membranes, and in mitoplasts and potentiated S-(1,2-dichlorovinyl)-L- cysteine induced inhibition of respiration in intact mitochondria, but not in mitoplasts. These results provide additional evidence for the central role of cysteine conjugate beta-lyase in the bioactivation of nephrotoxic cysteine S-conjugates.

Wikipedia

Mercaptobenzothiazole

Stibinin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Pesticides -> Biocides -> Transformation products

INDUSTRIAL

Methods of Manufacturing

2-Mercaptobenzothiazole (MBT) is prepared by heating aniline, carbon disulfide, and sulfur in an autoclave at elevated temperature and pressure. Tars from the reaction can be removed by taking the crude MBT up in water by making the sodium salt, clarifying the solution, and then precipitating pure MBT with acid.

General Manufacturing Information

Rubber Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Synthetic Rubber Manufacturing

Mining (except Oil and Gas) and support activities

Rubber Product Manufacturing

Not Known or Reasonably Ascertainable

2(3H)-Benzothiazolethione: ACTIVE

2(3H)-Benzothiazolethione, zinc salt (2:1): ACTIVE

It is weak acid & forms salts with bases ... these salts are effective in mildew-proofing of fabrics, in slime & algae control, &, in case of dimethyldithiocarbamate salts, as seed treatment & foliar fungicide for fruits & vegetables.

Sodium salt (eg, Nacap, 50% soln) is corrosion inhibitor in antifreeze, coolants & other aqueous systems where corrosion is problem, particularly with copper & brass. Monoethanolamine salt ... & laurylpyridinium salt ... are marketed as commercial fungicides & bactericides.

Analytic Laboratory Methods

2-Mercaptobenzothiazole was determined in rubber baby bottle nipples by HPLC.

Clinical Laboratory Methods

Storage Conditions

Interactions

Dates

2: Avagyan R, Sadiktsis I, Bergvall C, Westerholm R. Tire tread wear particles in ambient air--a previously unknown source of human exposure to the biocide 2-mercaptobenzothiazole. Environ Sci Pollut Res Int. 2014 Oct;21(19):11580-6. doi: 10.1007/s11356-014-3131-1. Epub 2014 Jun 11. PubMed PMID: 25028318.

3: Parham H, Pourreza N, Marahel F. Resonance Rayleigh scattering method for determination of 2-mercaptobenzothiazole using gold nanoparticles probe. Spectrochim Acta A Mol Biomol Spectrosc. 2015;151:308-14. doi: 10.1016/j.saa.2015.06.108. Epub 2015 Jun 29. PubMed PMID: 26143323.

4: Bekanntmachung des Umweltbundesamtes. [A Study of 2-Mercaptobenzothiazole (2-MBT) and HBM values for 2-MBT in the urine of adults and children: Opinion of the "Human Biomonitoring" Commission of the German Federal Environment Agency]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2015 Sep;58(9):1027-40. doi: 10.1007/s00103-015-2212-8. German. PubMed PMID: 26293219.

5: Serdechnova M, Ivanov VL, Domingues MR, Evtuguin DV, Ferreira MG, Zheludkevich ML. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Phys Chem Chem Phys. 2014 Dec 7;16(45):25152-60. doi: 10.1039/c4cp03867c. PubMed PMID: 25331374.

6: Gries W, Küpper K, Leng G. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Anal Bioanal Chem. 2015 May;407(12):3417-23. doi: 10.1007/s00216-015-8533-5. Epub 2015 Feb 21. PubMed PMID: 25701422.

7: Rajasekharan-Nair R, Moore D, Kennedy AR, Reglinski J, Spicer MD. The stability of mercaptobenzothiazole based soft scorpionate complexes. Inorg Chem. 2014 Oct 6;53(19):10276-82. doi: 10.1021/ic5013236. Epub 2014 Sep 10. PubMed PMID: 25208010.

8: Garate J, Fernández R, Lage S, Bestard-Escalas J, Lopez DH, Reigada R, Khorrami S, Ginard D, Reyes J, Amengual I, Barceló-Coblijn G, Fernández JA. Imaging mass spectrometry increased resolution using 2-mercaptobenzothiazole and 2,5-diaminonaphtalene matrices: application to lipid distribution in human colon. Anal Bioanal Chem. 2015 Jun;407(16):4697-708. doi: 10.1007/s00216-015-8673-7. Epub 2015 Apr 23. PubMed PMID: 25903024.

9: Bao Q, Chen L, Tian J, Wang J. Gamma irradiation of 2-mercaptobenzothiazole aqueous solution in the presence of persulfate. J Environ Sci (China). 2016 Aug;46:252-8. doi: 10.1016/j.jes.2016.01.019. Epub 2016 Mar 10. PubMed PMID: 27521957.

10: Mir F, Shafi S, Zaman MS, Kalia NP, Rajput VS, Mulakayala C, Mulakayala N, Khan IA, Alam MS. Sulfur rich 2-mercaptobenzothiazole and 1,2,3-triazole conjugates as novel antitubercular agents. Eur J Med Chem. 2014 Apr 9;76:274-83. doi: 10.1016/j.ejmech.2014.02.017. Epub 2014 Feb 11. PubMed PMID: 24589483.

11: Koyama D, Orr-Ewing AJ. Triplet state formation and quenching dynamics of 2-mercaptobenzothiazole in solution. Phys Chem Chem Phys. 2016 Sep 21;18(37):26224-26235. PubMed PMID: 27722293.

12: LeFevre GH, Portmann AC, Müller CE, Sattely ES, Luthy RG. Plant Assimilation Kinetics and Metabolism of 2-Mercaptobenzothiazole Tire Rubber Vulcanizers by Arabidopsis. Environ Sci Technol. 2016 Jul 5;50(13):6762-71. doi: 10.1021/acs.est.5b04716. Epub 2016 Jan 8. PubMed PMID: 26698834.

13: Ho Y. Comments on "Adsorption of 2-mercaptobenzothiazole from aqueous solution by organo-bentonite" by P. Jing, M.H. Hou, P. Zhao, X.Y. Tang, H.F. Wan. J Environ Sci (China). 2014 Dec 1;26(12):2571-2. doi: 10.1016/j.jes.2014.05.029. Epub 2014 Oct 22. PubMed PMID: 25499506.

14: Zengin A, Tamer U, Caykara T. Extremely sensitive sandwich assay of kanamycin using surface-enhanced Raman scattering of 2-mercaptobenzothiazole labeled gold@silver nanoparticles. Anal Chim Acta. 2014 Mar 19;817:33-41. doi: 10.1016/j.aca.2014.01.042. Epub 2014 Jan 30. PubMed PMID: 24594815.

15: Chao S, Guo W. Using 2-mercaptobenzothiazole as a nitrogen and sulfur precursor to synthesize highly active Co-N-S/C electrocatalysts for oxygen reduction. Anal Sci. 2013;29(6):619-23. PubMed PMID: 23749127.

16: Chen X, Ji L, Zhou Y, Wu K. Synergetic enhancement of gold nanoparticles and 2-mercaptobenzothiazole as highly-sensitive sensing strategy for tetrabromobisphenol A. Sci Rep. 2016 May 17;6:26044. doi: 10.1038/srep26044. PubMed PMID: 27185629; PubMed Central PMCID: PMC4868994.

17: Xanthopoulou MN, Hadjikakou SK, Hadjiliadis N, Schürmann M, Jurkschat K, Michaelides A, Skoulika S, Bakas T, Binolis J, Karkabounas S, Charalabopoulos K. Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides, 2-mercaptobenzothiazole, 5-chloro-2-mercaptobenzothiazole, 3-methyl-2-mercaptobenzothiazole and 2-mercaptonicotinic acid. J Inorg Biochem. 2003 Aug 1;96(2-3):425-34. PubMed PMID: 12888279.

18: Warshaw EM, Raju SI, Mathias CG, DeKoven JG, Belsito DV, Maibach HI, Taylor JS, Sasseville D, Zug KA, Zirwas MJ, Fowler JF Jr, DeLeo VA, Marks JG Jr, Pratt MD, Storrs FJ. Concomitant patch test reactions to mercapto mix and mercaptobenzothiazole: retrospective analysis from the North American Contact Dermatitis Group, 1994-2008. Dermatitis. 2013 Nov-Dec;24(6):321-7. doi: 10.1097/DER.0b013e3182a8c1ab. PubMed PMID: 24201467.

19: Tietge JE, Degitz SJ, Haselman JT, Butterworth BC, Korte JJ, Kosian PA, Lindberg-Livingston AJ, Burgess EM, Blackshear PE, Hornung MW. Inhibition of the thyroid hormone pathway in Xenopus laevis by 2-mercaptobenzothiazole. Aquat Toxicol. 2013 Jan 15;126:128-36. doi: 10.1016/j.aquatox.2012.10.013. Epub 2012 Oct 29. PubMed PMID: 23178179.

20: Azam MA, Suresh B. Biological activities of 2-mercaptobenzothiazole derivatives: a review. Sci Pharm. 2012 Oct-Dec;80(4):789-823. doi: 10.3797/scipharm.1204-27. Epub 2012 Jun 18. PubMed PMID: 23264933; PubMed Central PMCID: PMC3528053.